(R)-Mandelate
Description
Properties
Molecular Formula |
C8H7O3- |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1/t7-/m1/s1 |
InChI Key |
IWYDHOAUDWTVEP-SSDOTTSWSA-M |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Applications
1.1 Germination Potentiation
Recent studies have demonstrated that (R)-mandelate can significantly enhance the germination of spores from Bacillus anthracis, a pathogen of concern in biodefense. When combined with other germinants like l-alanine and inosine, this compound increased the germination rate and efficiency, which could be crucial for developing decontamination strategies against anthrax spores. For instance, the addition of 10 mM this compound to a mixture of l-alanine and inosine resulted in a notable increase in the percentage of spores transitioning to the germinated state .
| Germinant Combination (mM) | Maximum Germination Rate (%/min) | Final % Germination |
|---|---|---|
| l-Alanine (100), Inosine (10) | 2.2 | 46.8 |
| l-Alanine (15), Inosine (1.5), Mandelate (5) | 3.1 | 68.1 |
| l-Alanine (15), Inosine (1.5), Mandelate (10) | 4.7 | 83.7 |
This potentiating effect suggests that this compound could be integrated into biocontrol measures against spore-forming pathogens .
1.2 Enzyme Engineering
This compound also plays a critical role in enzyme catalysis, particularly in the function of mandelate racemase, which interconverts the enantiomers of mandelate. Directed evolution techniques have been employed to enhance the catalytic efficiency of mandelate racemase towards substrates like (S)-o-chloromandelic acid, which is vital for synthesizing pharmaceuticals such as clopidogrel . The engineered enzymes demonstrate improved substrate binding and turnover rates, showcasing how this compound can facilitate advancements in biocatalysis.
Pharmaceutical Applications
2.1 Synthesis of Active Pharmaceutical Ingredients
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, optically pure methyl (R)-o-chloromandelate is synthesized using this compound as a precursor, which is essential for producing drugs with specific enantiomeric configurations that exhibit desired therapeutic effects .
2.2 Antimicrobial Properties
Methenamine mandelate, a derivative of this compound, has been identified as an effective urinary antibacterial agent that converts to formaldehyde under acidic conditions in urine, providing antimicrobial action against pathogens causing urinary tract infections . This property highlights its potential use in clinical settings for treating infections.
Environmental Applications
3.1 Bioremediation
The biodegradation pathways involving this compound are being explored for their potential in bioremediation efforts. Certain microorganisms utilize mandelate as a carbon source, leading to the production of less harmful byproducts through metabolic pathways that convert mandelate into benzoate and other compounds . This process can be harnessed to develop microbial systems capable of degrading environmental pollutants.
Comparison with Similar Compounds
Structural and Mechanistic Insights
- Mandelate Racemase Mechanism: Utilizes a two-base mechanism involving Lys-166 (deprotonates (S)-mandelate) and His-297 (deprotonates this compound), forming an enolate intermediate .
- α-Hydroxyacid Oxidases (Hmo) : this compound binds with the α-OH group oriented away from His252, reducing reactivity compared to (S)-mandelate .
Data Tables
Table 1: Kinetic Parameters for Mandelate Racemase
| Substrate | Km (mM) | kcat (s⁻¹) | Efficiency (kcat/Km) |
|---|---|---|---|
| This compound | 0.7 | 500 | 714 |
| Trifluorolactate | 0.7 | 1.25 | 1.8 |
Table 2: Enantiomer Activity in CALB Lipase
| Buffer | Activity (R)-Methyl Mandelate | Activity (S)-Methyl Mandelate | R/S Ratio |
|---|---|---|---|
| Phosphate | 100% | 5.9% | 17 |
| HEPES/Tris | 76% | 5.8% | 13 |
Data adapted from
Preparation Methods
Reaction Sequence and Catalytic System
The process begins with aldehydes and phenylsulfonyl acetonitrile undergoing Knoevenagel condensation to form α,β-unsaturated nitriles. An epi-quinine-derived urea organocatalyst then mediates asymmetric epoxidation using cumyl hydroperoxide as the oxidant, achieving up to 97% enantiomeric excess (ee). Subsequent DROH with water or alcohols generates mandelic acid intermediates, which are esterified to yield (R)-methyl mandelates.
Performance Metrics
-
Yield : 26–94% overall yield across 15 substrates.
-
Enantioselectivity : 88–97% ee for α-alkoxy esters when using primary alcohols in domino ring-opening esterification (DROE).
-
Catalyst Loading : 10 mol% organocatalyst, recyclable for three cycles without significant loss of activity.
This method eliminates the need for transition metals, aligning with green chemistry principles. However, scalability is limited by the cost of the organocatalyst and the multi-step purification required.
Microbial Asymmetric Hydrolysis
A patent from 1999 details the microbial conversion of racemic R,S-mandelonitrile to (R)-mandelic acid using Rhodococcus sp. ATCC 39484. This bioprocess leverages nitrile hydratase and amidase enzymes to achieve stereoselective hydrolysis.
Process Optimization
Microbial Cultivation
The microorganism was cultured in a medium containing glycerol, yeast extract, and trace minerals. Cells were harvested at OD₆₃₀ = 50.48, yielding 2.73 w/v% ammonium (R)-mandelate after centrifugation and acid extraction.
Table 1: Microbial Hydrolysis Performance
| Parameter | Value |
|---|---|
| Conversion Yield | 88.93% |
| Enantiomeric Excess | >99% |
| Productivity | 0.195 g/L·h |
This method’s industrial adoption is hindered by long fermentation times and the need for cell immobilization to improve reusability.
Chemoenzymatic Dynamic Kinetic Resolution
A 2025 study integrated mandelate racemase with diastereomeric salt crystallization to achieve dynamic kinetic resolution (DKR). This approach overcomes the 50% yield limitation of classical kinetic resolution.
Enzymatic Racemization
Mandelate racemase catalyzes the interconversion of (R)- and (S)-mandelic acid, enabling continuous recycling of the undesired enantiomer. The enzyme operates optimally at pH 7.5 and 30°C, with a turnover frequency (kₐₜₜ) of 120 s⁻¹.
Crystallization Integration
(R)-Mandelic acid was preferentially crystallized as a diastereomeric salt with chiral amines like (1R,2S)-norephedrine. Key parameters:
Table 2: DKR vs. Classical Resolution
| Metric | DKR | Classical Resolution |
|---|---|---|
| Maximum Yield | 92% | 50% |
| ee | 98% | 99% |
| Process Time | 48 h | 72 h |
This method’s environmental footprint is minimized by aqueous-phase reactions and enzyme recyclability.
Biotechnological Approaches Using Nitrilases
Recent advances in enzyme engineering have enabled the use of nitrilases for direct conversion of mandelonitrile to (R)-mandelic acid. A 2023 review highlighted Alcaligenes faecalis nitrilase as the most efficient, achieving 100% conversion and 99% ee.
Enzyme Characteristics
Whole-Cell Biotransformation
Recombinant E. coli expressing Pseudomonas putida nitrilase demonstrated:
Table 3: Enzyme Performance Comparison
| Enzyme | Source | ee (%) | Productivity (g/L·h) |
|---|---|---|---|
| Nitrilase | Alcaligenes faecalis | 99 | 10.2 |
| Nitrile Hydratase | Rhodococcus rhodochrous | 98 | 8.5 |
| Amidase | Burkholderia cepacia | 97 | 7.1 |
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield (%) | ee (%) | Cost (USD/kg) | Sustainability |
|---|---|---|---|---|
| Organocatalysis | 94 | 97 | 1,200 | Moderate |
| Microbial Hydrolysis | 89 | 99 | 850 | High |
| Chemoenzymatic DKR | 92 | 98 | 980 | High |
| Nitrilase Biocatalysis | 100 | 99 | 700 | Very High |
Nitrilase-based methods are economically and environmentally superior, though organocatalysis offers broader substrate scope.
Q & A
Q. How can researchers determine the enantiomeric purity of (R)-Mandelate in synthetic mixtures?
- Methodological Answer : Enantiomeric purity is typically assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB). Optimize the mobile phase (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) to achieve baseline separation of (R)- and (S)-enantiomers. Calibration curves using standards of known purity (≥99% ee) are essential for quantification. Validate the method by spiking experiments and calculating limits of detection (LOD) and quantification (LOQ). For reproducibility, document column temperature, flow rate, and injection volume .
- Example Data Table:
| Analytical Technique | Column Type | Mobile Phase | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| Chiral HPLC | Chiralpak IA | Hexane:IPA (80:20) | 0.5 | 1.5 |
| CE with Cyclodextrin | Fused Silica | 20 mM β-CD in Tris | 0.3 | 1.0 |
Q. What are the best practices for synthesizing this compound with high optical activity?
- Methodological Answer : Opt for enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) or asymmetric catalysis with chiral ligands (e.g., BINAP-Ru complexes). Monitor reaction progress via polarimetry or chiral GC. Key parameters include:
Q. How can researchers design experiments to study this compound’s role in microbial metabolism?
- Methodological Answer : Use isotope-labeled this compound (e.g., -labeled) in microbial cultures (e.g., Pseudomonas spp.) to track metabolic pathways. Employ LC-MS/MS for quantifying metabolite flux and NMR for structural elucidation. Include controls with (S)-Mandelate to assess stereospecificity. Replicate experiments across three biological replicates to ensure statistical validity .
Advanced Research Questions
Q. How can contradictions in reported catalytic efficiency data for this compound synthesis be resolved?
- Methodological Answer : Cross-validate results using multiple assay systems (e.g., kinetic resolution vs. asymmetric catalysis) and standardize reaction conditions (pH, solvent, temperature). Perform Arrhenius analysis to isolate temperature-dependent effects. Use multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., trace metal impurities in catalysts). Publish raw datasets and detailed protocols to enable reproducibility .
Q. What advanced techniques characterize this compound’s interactions with chiral receptors?
- Methodological Answer : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities () and thermodynamic parameters (ΔH, ΔS). For structural insights, use X-ray crystallography of receptor-ligand complexes or molecular dynamics simulations (AMBER/CHARMM force fields). Validate docking predictions with mutational analysis of receptor active sites .
Q. How can researchers optimize this compound’s stability in aqueous solutions for pharmacological studies?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2–10), temperature (4–40°C), and ionic strength. Analyze degradation products via UHPLC-QTOF-MS and identify hydrolytic pathways. Use chelation agents (e.g., EDTA) to mitigate metal-catalyzed oxidation. For long-term storage, lyophilize with cryoprotectants (trehalose/sucrose) and assess stability via DSC/TGA .
Methodological Frameworks for Rigorous Inquiry
- PICO Framework : Use to structure studies on this compound’s biological effects:
- Population : Microbial/enzymatic systems.
- Intervention : this compound concentration/stereochemistry.
- Comparison : (S)-Mandelate or inactive analogs.
- Outcome : Metabolic flux/binding affinity.
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
